

(S)-Boc-3-Amino-3-phenylpropan-1-ol CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Boc-3-Amino-3-phenylpropan-1-ol

Cat. No.: B1336770

[Get Quote](#)

An In-depth Technical Guide to (S)-Boc-3-Amino-3-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **(S)-Boc-3-Amino-3-phenylpropan-1-ol**, a valuable chiral building block in organic synthesis, particularly for the development of pharmaceutical compounds. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its role in drug discovery.

Core Data Presentation

The following table summarizes the key quantitative data for **(S)-Boc-3-Amino-3-phenylpropan-1-ol** and its related compounds.

Identifier	Value	Source
Chemical Name	(S)-tert-Butyl (3-hydroxy-1-phenylpropyl)carbamate	N/A
Synonyms	(S)-Boc-3-Amino-3-phenylpropan-1-ol, (S)-N-Boc-3-amino-3-phenylpropan-1-ol	N/A
Molecular Formula	C ₁₄ H ₂₁ NO ₃	[1]
Molecular Weight	251.32 g/mol	[1]
CAS Number	Not definitively available for the (S)-enantiomer. The CAS number for the (R)-enantiomer is 158807-47-7.	[1]
Precursor CAS No.	82769-76-4 ((S)-3-Amino-3-phenylpropan-1-ol)	[2]

Experimental Protocols

The synthesis of **(S)-Boc-3-Amino-3-phenylpropan-1-ol** is typically achieved through the protection of the amino group of its precursor, (S)-3-Amino-3-phenylpropan-1-ol, using di-tert-butyl dicarbonate (Boc₂O). Below is a representative experimental protocol.

Synthesis of (S)-Boc-3-Amino-3-phenylpropan-1-ol

Materials:

- (S)-3-Amino-3-phenylpropan-1-ol
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (Et₃N) or another suitable base
- Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexane for elution

Procedure:

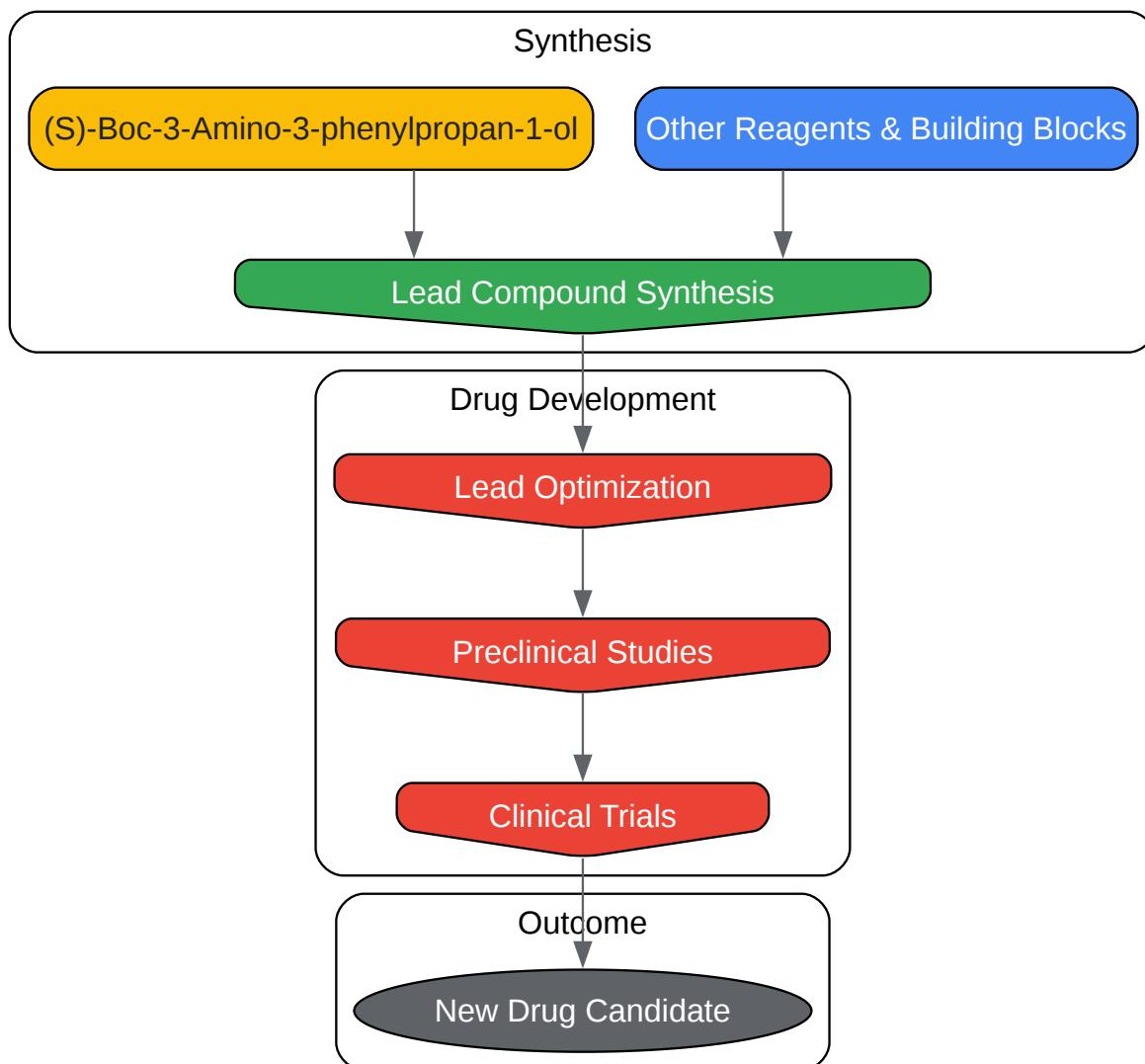
- Reaction Setup: In a round-bottom flask, dissolve (S)-3-Amino-3-phenylpropan-1-ol (1 equivalent) in the chosen solvent (e.g., DCM).
- Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution.
- Addition of Boc Anhydride: Cool the mixture to 0 °C using an ice bath. To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise.
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - Once the reaction is complete, quench the reaction by adding water.
 - Extract the aqueous layer with the organic solvent (e.g., DCM) three times.
 - Combine the organic layers and wash sequentially with saturated aqueous $NaHCO_3$ solution and brine.
 - Dry the organic layer over anhydrous $MgSO_4$ or Na_2SO_4 .
- Purification:
 - Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

- Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield the pure **(S)-Boc-3-Amino-3-phenylpropan-1-ol**.

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway for the preparation of **(S)-Boc-3-Amino-3-phenylpropan-1-ol** from its amino alcohol precursor.



[Click to download full resolution via product page](#)

Synthetic pathway for **(S)-Boc-3-Amino-3-phenylpropan-1-ol**.

Role in Drug Discovery

(S)-Boc-3-Amino-3-phenylpropan-1-ol is a chiral building block. It does not have a signaling pathway of its own but is a crucial component in the synthesis of more complex, biologically active molecules. The diagram below illustrates its logical role in the drug discovery process.

[Click to download full resolution via product page](#)

Role of **(S)-Boc-3-Amino-3-phenylpropan-1-ol** in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. (S)-3-Amino-3-phenylpropan-1-ol | 82769-76-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- To cite this document: BenchChem. [(S)-Boc-3-Amino-3-phenylpropan-1-ol CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1336770#s-boc-3-amino-3-phenylpropan-1-ol-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com